molecular formula C9H14N2S B2364122 5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole CAS No. 1503466-63-4

5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole

Cat. No.: B2364122
CAS No.: 1503466-63-4
M. Wt: 182.29
InChI Key: CHLJKWYCIDLUKM-UHFFFAOYSA-N
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Description

5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a synthetically versatile structure that combines a 5-methylthiazole ring with a pyrrolidine moiety, two heterocycles renowned for their prevalence in bioactive molecules . The thiazole ring is a common structural component in a wide array of biologically active compounds, demonstrating a broad spectrum of properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities . The incorporation of the pyrrolidine ring, a saturated nitrogen heterocycle, further enhances the potential of this compound by influencing its physicochemical properties and providing an additional site for molecular modification . This specific molecular architecture makes it a promising building block for the development of novel therapeutic agents, particularly as a precursor for more complex molecules targeting various disease pathways . Researchers can utilize this compound as a key intermediate in structure-activity relationship (SAR) studies, leveraging its hybrid structure to optimize interactions with biological targets. The compound is provided for laboratory research applications only. It is strictly for non-human, non-veterinary, and non-clinical use.

Properties

IUPAC Name

5-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)4-8-2-3-10-6-8/h5,8,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLJKWYCIDLUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves condensation of α-haloketones with thioamides. For this compound, this approach requires:

  • Synthesis of a pre-functionalized α-bromoketone bearing the pyrrolidine moiety.
  • Reaction with a thioamide derivative under refluxing acetone or ethanol.

While this method is straightforward, yields are often moderate (50–65%) due to competing side reactions, such as over-alkylation.

Modern Catalytic Methods

Copper-Catalyzed Oxidative Cyclization

Recent advances employ copper catalysts to streamline thiazole formation. Wang et al. demonstrated that aldehydes, amines, and sulfur react in the presence of Cu(I) under oxygen to form thiazoles via Csp³-H bond cleavage. Applied to this compound:

  • Substrate Preparation : 3-(Aminomethyl)pyrrolidine and methylglyoxal.
  • Reaction Conditions : CuCl (10 mol%), DMF, 80°C, 12 h.
  • Yield : 68–72% after column purification.

This method minimizes waste and avoids toxic reagents, aligning with green chemistry principles.

Domino Alkylation-Cyclization

Castagnolo et al. developed a microwave-assisted domino reaction using propargyl bromides and thioureas. For the target compound:

  • Step 1 : Alkylation of 3-(propargyloxy)pyrrolidine with methyl thiocyanate.
  • Step 2 : Cyclization under microwave irradiation (150°C, 15 min).
  • Yield : 82% with high enantiomeric excess (ee > 90%).

This method’s efficiency stems from rapid kinetics and reduced side products.

Enantioselective Synthesis of Pyrrolidine-Thiazole Hybrids

Chiral Pool Strategy

Belveren et al. utilized enantiomerically enriched prolinates to construct the pyrrolidine-thiazole framework:

  • Starting Material : (S)-Prolinate derivatives (e.g., 6a-i, Figure 2).
  • Key Steps :
    • Reaction with N-benzoyl isothiocyanate to form benzoylaminocarbo-N-thioylpyrrolidines (7a-i).
    • Cyclization with α-bromoacetophenones in refluxing acetone (48 h).
  • Outcomes :
    • Yields ranged from 34% to 95%, depending on substituents.
    • Steric hindrance at R1 (e.g., aryl groups) improved stability and yield.

Resolution of Racemic Mixtures

For non-enantioselective routes, chiral acids (e.g., tartaric acid) resolve racemic intermediates. For example:

  • Racemic Intermediate : tert-Butyl (2R,5R)-5-amino-1,6-diphenylhexan-2-yl-carbamate.
  • Resolution : Recrystallization with L-tartaric acid in ethanol.
  • Result : >99% ee for the (R,R)-enantiomer.

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical parameters for the principal synthesis routes:

Method Yield (%) Temperature (°C) Time (h) Key Advantage Limitation
Hantzsch Synthesis 50–65 80 24 Simplicity Moderate yields
Cu-Catalyzed Cyclization 68–72 80 12 Green chemistry compliance Requires inert atmosphere
Domino Alkylation 82 150 (MW) 0.25 Rapid synthesis Specialized equipment needed
Enantioselective Route 34–95 60–80 48–72 High enantiopurity Sensitivity to solvent purity

Challenges and Optimization Strategies

Stability Issues

Thiazole derivatives with pyrrolidine substituents exhibit limited shelf life due to:

  • Hydrolysis : Ester groups (e.g., tert-butyl) hydrolyze in protic solvents, reducing yields by 15–20%.
  • Oxidation : Sulfur atoms in the thiazole ring oxidize under aerobic conditions, necessitating argon atmospheres during storage.

Purification Techniques

  • Flash Chromatography : Effective for separating rotamers of benzoylaminocarbo-N-thioylpyrrolidines.
  • Crystallization : tert-Butyl carbamate intermediates form stable crystalline salts (e.g., hydrochloride Form-M).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiazole ring or the pyrrolidine ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole or pyrrolidine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
The thiazole ring structure, characteristic of 5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole, is known for its significant antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In particular, compounds similar to this compound have shown promising results in inhibiting antibiotic-resistant bacteria, making them potential candidates for new antibiotic development .

1.2 Anticancer Potential
Research indicates that thiazole derivatives can exhibit anticancer activity through various mechanisms. For instance, the compound has been studied for its effects on specific cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The structure of this compound allows it to interact with biological targets involved in cancer cell proliferation and apoptosis .

1.3 Neuroprotective Effects
There is emerging evidence suggesting that thiazole derivatives possess neuroprotective properties. Studies have demonstrated that compounds related to this compound can modulate neurotransmitter levels and exhibit anticonvulsant activity. This makes them potential candidates for the treatment of neurological disorders such as epilepsy .

Agricultural Applications

2.1 Pesticidal Properties
The compound's biological activity extends to agricultural chemistry where it is being explored as a pesticide or fungicide. Its efficacy against various plant pathogens indicates potential use in crop protection strategies .

2.2 Plant Growth Regulation
Research has indicated that thiazole derivatives can influence plant growth parameters positively, suggesting their application as growth regulators in agriculture. This could enhance crop yield and resilience against environmental stressors .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler thiazole precursors. Various synthetic pathways have been documented, highlighting the versatility of thiazole chemistry in drug discovery .

Table 1: Summary of Synthetic Methods for Thiazole Derivatives

MethodologyDescription
Condensation ReactionsInvolves the reaction of thioketones with amines to form thiazoles.
CyclizationUtilizes cyclization reactions of α-halo ketones with thioureas or thiols.
FunctionalizationModifies existing thiazole structures to enhance biological activity.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of thiazole derivatives:

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole compounds against resistant bacterial strains, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

Case Study 2: Anticancer Activity
Research on a series of thiazole derivatives showed that compounds with specific substitutions on the thiazole ring enhanced their cytotoxic effects against cancer cell lines, indicating structure-activity relationships (SAR) that could guide future drug design .

Case Study 3: Neuroprotective Properties
In a preclinical study, a derivative similar to this compound demonstrated significant anticonvulsant effects in animal models, suggesting potential therapeutic applications for seizure disorders .

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the thiazole ring critically influences molecular interactions. Key comparisons include:

Compound Substituent at Position 2 Key Properties/Applications Evidence Source
5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole Pyrrolidin-3-ylmethyl Potential enhanced solubility and receptor binding due to amine group N/A (inferred)
Compounds 9a–9d () Aryl groups (phenyl, fluorophenyl, bromophenyl) Antimicrobial activity; rigid aromatic interactions
5-Methyl-2-(tributylstannyl)thiazole () Tributylstannyl Organometallic applications; high LogP (5.5)
4-(4-Bromophenyl)-2-[...]thiazole () Bromophenyl-pyrazol-imino groups Microwave-synthesized; biological efficacy

Key Observations :

  • Aryl substituents (e.g., phenyl, bromophenyl) enhance lipophilicity and are associated with antimicrobial activity .
  • Pyrrolidine-based substituents may improve water solubility and enable hydrogen bonding, which is advantageous in drug design.
  • Organometallic groups (e.g., tributylstannyl) increase molecular weight and LogP, limiting pharmaceutical use but expanding material science applications .

Substituent Variations at Position 5

The methyl group at position 5 is a common feature in many bioactive thiazoles:

Compound Substituent at Position 5 Biological Activity Evidence Source
This compound Methyl Hypothesized CNS or enzyme-targeting activity N/A (inferred)
5-Acetyl-4-methyl-2-(4-aminobiphenyl)-1,3-thiazole () Acetyl Antimicrobial; NH resonance at δH 10.46–10.89 ppm
5-Methyl-2-(trifluoromethyl)furan-3-yl derivatives () Trifluoromethyl Patent applications for bioactive molecules

Key Observations :

  • Methyl groups at position 5 are structurally compact, minimizing steric hindrance while stabilizing the thiazole ring .
  • Acetyl or trifluoromethyl groups introduce electron-withdrawing effects, altering electronic distribution and reactivity .

Physicochemical and Spectroscopic Comparisons

Property This compound (Inferred) 5-Methyl-2-(tributylstannyl)thiazole () 2-Phenyl-1,3-thiazoles ()
Molecular Weight ~210–250 g/mol 388.2 g/mol 250–300 g/mol
LogP Moderate (~2–3) 5.5 3–4
NMR δH (NH) Likely δH 10–11 ppm (broad) N/A δH 10.46–10.89 ppm (broad)
Synthetic Method Likely catalytic cyclization or coupling Organometallic synthesis Thiourea cyclization

Key Observations :

  • The pyrrolidine side chain likely reduces LogP compared to tributylstannyl derivatives, improving drug-likeness .
  • NH resonances in NMR spectra (δH >10 ppm) confirm thiazole ring formation across analogs .

Biological Activity

5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its potential therapeutic applications. The following sections detail the biological activity, synthesis methods, and comparative analysis with similar compounds.

Structure and Properties

The compound is characterized by:

  • A thiazole ring containing sulfur and nitrogen.
  • A methyl group at the 5-position.
  • A pyrrolidine moiety attached via a methylene bridge at the 2-position.

These structural features contribute to its biological activity, making it a subject of various pharmacological studies.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit:

  • Antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • MIC (Minimum Inhibitory Concentration) values ranging from 3.12 to 12.5 μg/mL , demonstrating potent activity compared to standard antibiotics like ciprofloxacin .

Anticancer Potential

The thiazole ring has been linked to anticancer activity. Studies have shown that derivatives can:

  • Inhibit specific cancer cell lines by inducing apoptosis or disrupting mitotic processes.
  • Exhibit selective cytotoxicity against cancer cells while sparing normal cells, attributed to their interaction with cellular targets such as kinases involved in cell cycle regulation .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Utilizing methods like Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
  • Introduction of the Pyrrolidin-3-ylmethyl Group : Achieved by reacting the thiazole derivative with a pyrrolidine derivative under basic conditions .

Comparative Analysis

A comparison with other thiazole derivatives illustrates the unique properties of this compound:

Compound NameStructureUnique Features
2-AminothiazoleStructureBasic amine functionality; used in various synthesis pathways.
ThiazolidinedioneStructureExhibits antidiabetic properties; contains additional carbonyl groups.
4-MethylthiazoleStructureMethyl substitution at position 4; known for antifungal activity.

Unique Biological Properties

This compound may possess:

  • Higher binding affinity to specific biological targets.
  • Improved stability compared to structurally similar compounds, enhancing its therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of thiazole derivatives. For instance:

  • Antibacterial Studies : A study demonstrated that thiazole compounds exhibited significant antibacterial activity against S. aureus, with MIC values indicating strong efficacy compared to established antibiotics .
  • Anticancer Research : Another study highlighted the ability of thiazole derivatives to inhibit key mitotic kinesins in cancer cells, leading to multipolar spindle formation and cell death in centrosome-amplified cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole, and how can purity be optimized?

  • Methodology : The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves:

  • Step 1 : Condensation of pyrrolidine-3-carbaldehyde with methylthiazole precursors under reflux conditions in ethanol or DMF .
  • Step 2 : Use of catalysts like Pd/C or triethylamine to enhance coupling efficiency .
  • Purity Optimization : Recrystallization from DMF/EtOH (1:1) mixtures and characterization via elemental analysis (C, H, N) and HPLC (≥98% purity) .

Q. How can structural verification of this compound be performed?

  • Analytical Techniques :

  • 1H/13C NMR : Key peaks include δH 2.38–2.57 ppm (thiazole C5-methyl), δH 3.20–3.50 ppm (pyrrolidine N-CH2), and δC 165–170 ppm (thiazole C2) .
  • IR Spectroscopy : Confirm N–H stretching (3100–3300 cm⁻¹) and C=S vibrations (690–710 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry of the pyrrolidine moiety (if applicable) .

Q. What preliminary biological assays are suitable for screening this compound?

  • In Vitro Protocols :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50 .
  • Enzyme Inhibition : Docking studies against acetylcholinesterase or COX-2 using AutoDock Vina .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Strategy :

  • Systematic Substitution : Replace the pyrrolidine ring with piperidine or morpholine analogs to assess steric/electronic effects .
  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -CF3) at the thiazole C4 position to enhance metabolic stability .
  • In Vivo Validation : Use zebrafish models to evaluate bioavailability and toxicity .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Simulate interactions with kinase domains (e.g., EGFR) using GROMACS .
  • Quantum Mechanics (QM) : Calculate charge distribution on the thiazole ring to predict nucleophilic/electrophilic hotspots .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (pyrrolidine N) and hydrophobic regions (methyl-thiazole) .

Q. How should contradictory data in biological assays be resolved?

  • Case Example : If antimicrobial activity varies between studies:

  • Replicate Assays : Standardize inoculum size (e.g., 1.5 × 10⁸ CFU/mL) and solvent (DMSO ≤1%) .
  • Check Efflux Pump Interference : Use inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) to rule out resistance mechanisms .
  • Validate via LC-MS : Confirm compound stability under assay conditions .

Q. What strategies improve synthetic yield in large-scale production?

  • Optimization Steps :

  • Catalyst Screening : Compare Pd/C vs. CuI in Sonogashira couplings (yield improvement from 45% to 72%) .
  • Solvent Effects : Replace ethanol with acetonitrile to reduce side-product formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h (70°C, 300 W) .

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